Moricizine, also known as Ethmozine, is a pharmaceutical compound classified as an antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. It is categorized under the Vaughan Williams classification as a Class I antiarrhythmic, exhibiting properties of Class IA, IB, and IC agents, though it does not distinctly belong to any of these subclasses. Moricizine functions by inhibiting sodium channels in myocardial cells, thereby affecting cardiac action potentials and refractory periods .
Moricizine is synthesized from phenothiazine derivatives and is recognized for its role in cardiac therapy. It was initially approved for clinical use but was withdrawn from the market in 2007 due to commercial reasons despite its efficacy . The compound falls under several classifications, including antiarrhythmic agents, central nervous system depressants, and sodium channel blockers .
The synthesis of Moricizine involves several critical steps:
Industrial production follows similar routes but optimizes conditions for higher yield and purity, often utilizing deuterated reagents for isotopic labeling in research applications.
Moricizine has the molecular formula and a molecular weight of approximately 427.52 g/mol. The structure comprises a phenothiazine moiety linked to a morpholine group via a propionyl chain. Its IUPAC name is [10-(3-morpholin-4-yl-propionyl)-10H-phenothiazin-2-yl]-carbamic acid ethyl ester .
Moricizine can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions. For instance:
Moricizine acts primarily by inhibiting the rapid inward sodium current across myocardial cell membranes. This inhibition affects the depolarization phase of action potentials, leading to a decrease in excitability and conduction velocity in cardiac tissues. The drug's pharmacokinetics include significant first-pass metabolism, resulting in an absolute bioavailability of approximately 34–38% .
Moricizine has been primarily utilized in clinical settings for managing serious ventricular arrhythmias. Its effectiveness in suppressing premature ventricular contractions has been documented in various studies, although it has been found slightly less effective than other antiarrhythmics like encainide or flecainide . Despite its withdrawal from the market due to safety concerns highlighted in trials such as the Cardiac Arrhythmia Suppression Trial (CAST), it remains a compound of interest in pharmacological research for its unique properties as a sodium channel blocker .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: